molecular formula C20H25NO3 B4294895 4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL

4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL

Cat. No.: B4294895
M. Wt: 327.4 g/mol
InChI Key: PEZZIPUWNQQLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL is a complex organic compound with a unique structure that includes a benzoxazine ring

Preparation Methods

The synthesis of 4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL typically involves multiple steps, starting with the preparation of the benzoxazine ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It can be used in the development of new materials and products.

Mechanism of Action

The mechanism of action of 4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

4-(4,4-diethyl-1,2-dihydro-3,1-benzoxazin-2-yl)-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-20(5-2)15-9-7-8-10-16(15)21-19(24-20)14-11-12-17(22)18(13-14)23-6-3/h7-13,19,21-22H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZZIPUWNQQLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC(=C(C=C3)O)OCC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 2
4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 3
4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 4
4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 5
4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Reactant of Route 6
4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.